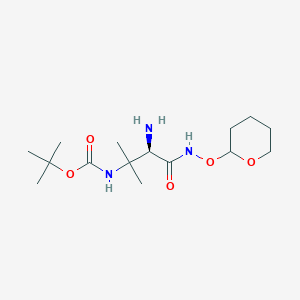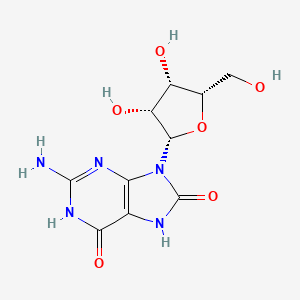![molecular formula C15H12N2O B12943270 2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B12943270.png)
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound has a unique structure that combines a benzimidazole ring with a phenyl group, making it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone typically involves the condensation of o-phenylenediamine with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole-2-carboxylic acid derivatives.
Reduction: Reduction of the compound can lead to the formation of benzimidazole-2-ylmethanol derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration and bromine for bromination.
Major Products Formed
Oxidation: Benzimidazole-2-carboxylic acid derivatives.
Reduction: Benzimidazole-2-ylmethanol derivatives.
Substitution: Nitro and halogenated derivatives of the phenyl group.
科学的研究の応用
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Investigated for its anticancer properties, as it has shown activity against various cancer cell lines.
Industry: Used in the development of new materials, such as dyes and polymers
作用機序
The mechanism of action of 2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound acts as a protein kinase inhibitor. It binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways that are essential for cancer cell growth and survival .
類似化合物との比較
Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)-1-phenylethanone: Lacks the ylidene group, making it less reactive in certain chemical reactions.
2-(1H-Benzo[d]imidazol-2-yl)-3-phenylpropanenitrile: Contains a nitrile group, which imparts different chemical properties and biological activities.
2-(1H-Benzo[d]imidazol-2-yl)-4-phenylbutanoic acid: Has a carboxylic acid group, making it more acidic and altering its solubility and reactivity
Uniqueness
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone is unique due to the presence of the ylidene group, which enhances its reactivity and allows for the formation of a wider range of derivatives. This structural feature also contributes to its potent biological activities, making it a valuable compound for research and development in various fields .
特性
分子式 |
C15H12N2O |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
(Z)-2-(1H-benzimidazol-2-yl)-1-phenylethenol |
InChI |
InChI=1S/C15H12N2O/c18-14(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-13(12)17-15/h1-10,18H,(H,16,17)/b14-10- |
InChIキー |
CGPAPRKKOZSXSW-UVTDQMKNSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C/C2=NC3=CC=CC=C3N2)/O |
正規SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12943189.png)
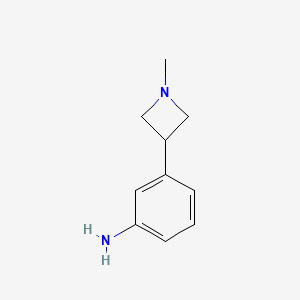
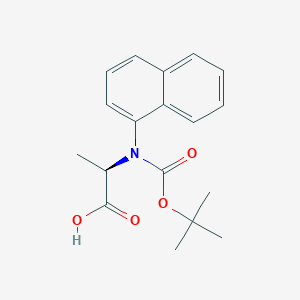
![Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate](/img/structure/B12943197.png)
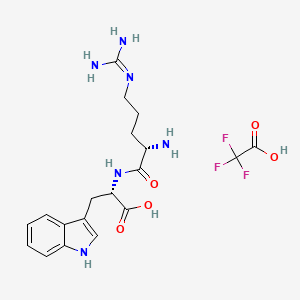
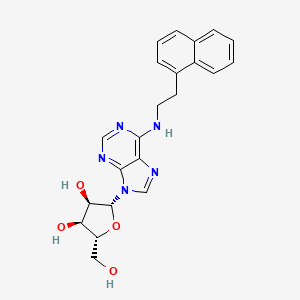
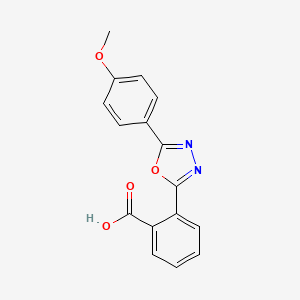
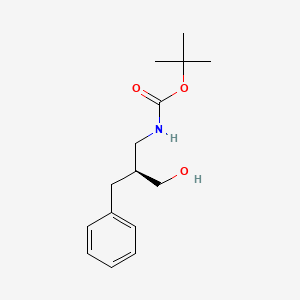
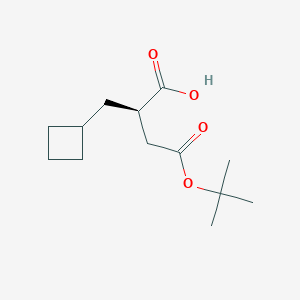
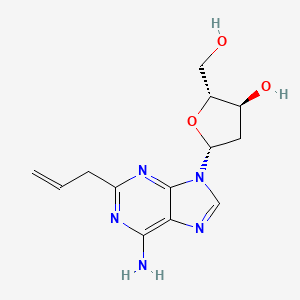
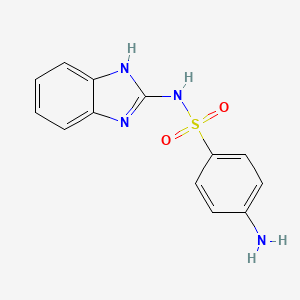
![Racemic cis-4,6-dioxo-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B12943224.png)
